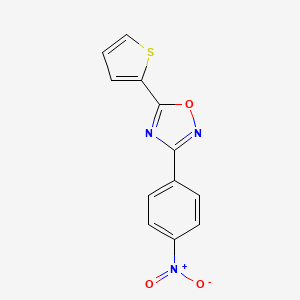

3-(4-硝基苯基)-5-(噻吩-2-基)-1,2,4-噁二唑

货号 B1296441

CAS 编号:

54608-96-7

分子量: 273.27 g/mol

InChI 键: RNBDDVSNTYIAEV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 54608-96-7 . It is used for proteomics research .

Synthesis Analysis

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-((methylthio)carbonthioyl)hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole was elucidated via spectral data and elemental analysis .Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .科学研究应用

合成和表征

- 该化合物及其衍生物是从基本化学前体合成的,并利用各种光谱技术(如红外光谱、核磁共振和电离质谱)阐明其结构。这一过程对于确认合成化合物的化学结构和纯度至关重要,这在科学研究中是基础性的,以确保结果的可重复性和可靠性 (Aziz‐ur‐Rehman等,2013)。

抗菌活性

- 这些化合物的一个显著应用是在抗菌研究领域。合成的衍生物已被评估其对广泛细菌和真菌的抗菌和抗真菌活性。研究表明,这些化合物对各种微生物菌株表现出显著活性,因此具有作为新型抗菌剂的潜力。活性相对于标准药物进行测量,展示了这些化合物的治疗潜力 (Aziz‐ur‐Rehman等,2013; Joshi & Parikh,2013; Jafari等,2017; Kaneria等,2016; Salama,2020)。

抗癌和细胞毒活性

- 这类化合物的一些衍生物已被评估其对癌细胞系的细胞毒作用。研究涉及评估化合物对各种癌细胞的抑制浓度,有助于了解它们作为抗癌治疗剂的潜力。这一应用在癌症研究领域中至关重要,用于开发新型有效的抗癌药物 (Ghoorbannejad et al., 2021; Adimule et al., 2014)。

液晶性质

- 这些化合物还被研究其液晶性质,这在各种技术应用中至关重要,如显示器和传感器。分子中特定基团的存在影响其向列型(液晶)行为,这可以用于专门应用 (Abboud et al., 2017)。

杀线虫活性

- 合成了包含3-(4-硝基苯基)-5-(噻吩-2-基)-1,2,4-噁二唑结构基元的1,2,4-噁二唑的新衍生物,并评估了其对线虫的杀线虫活性。这表明这些化合物在农业应用中的潜在用途,特别是在线虫侵害管理中 (Liu et al., 2022)。

安全和危害

属性

IUPAC Name |

3-(4-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-12(18-14-11)10-2-1-7-19-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDDVSNTYIAEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321279 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

CAS RN |

54608-96-7 |

Source

|

| Record name | 54608-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

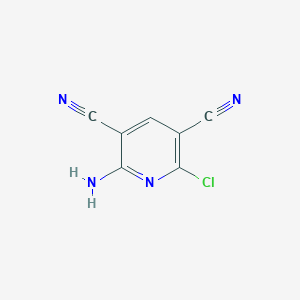

2-Amino-6-chloropyridine-3,5-dicarbonitrile

51768-01-5

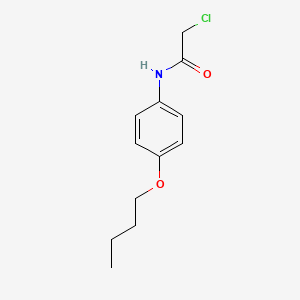

N-(4-butoxyphenyl)-2-chloroacetamide

41240-84-0

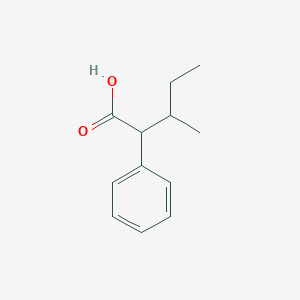

3-Methyl-2-phenylpentanoic acid

7782-37-8

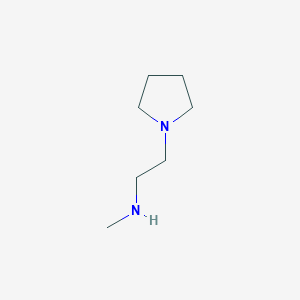

N-methyl-2-pyrrolidin-1-ylethanamine

32776-22-0

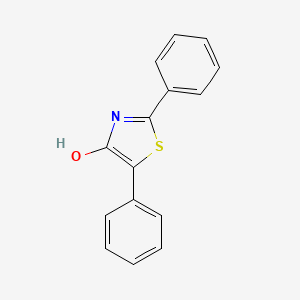

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)

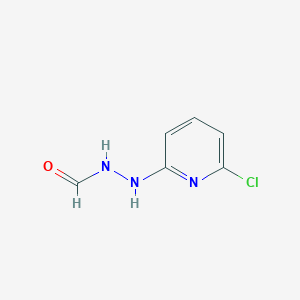

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)